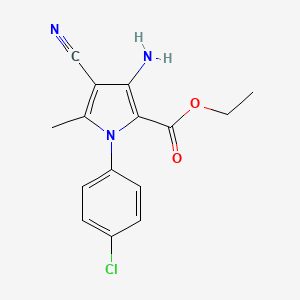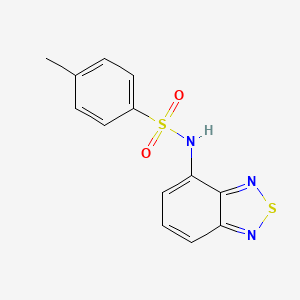![molecular formula C19H25N3O4 B5656701 4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5656701.png)
4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone" is part of a class of chemicals known for their interactions with biological systems, particularly through serotonin receptors. However, the specific compound does not have direct research associated with it, so I will reference related compounds to provide context.
Synthesis Analysis
The synthesis of compounds similar to "4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone" involves multi-step chemical reactions, starting from basic building blocks like pyridinyl piperazines and methoxybenzyl derivatives. These are often constructed through reactions involving ethylene and carbon monoxide under the presence of rhodium catalysts, indicating complex synthesis pathways involving carbonylation at specific C-H bonds (Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds in this category typically includes a piperazine ring, a pyrrolidinyl group, and methoxybenzyl moiety. These structures allow for various interactions with biological targets, particularly with central nervous system receptors. The presence of these functional groups suggests the compound's ability to cross the blood-brain barrier and interact with neuronal receptors (Plenevaux et al., 2000).
Chemical Reactions and Properties
Related compounds demonstrate stability in physiological conditions and the ability to undergo metabolic processes, maintaining structural integrity in biological environments. These reactions often involve minor modifications in the body without breaking down the core structure, maintaining the ability to interact with target receptors (Zhuang et al., 1994).
Physical Properties Analysis
Compounds of this nature typically exhibit solid-state structures that can be significantly influenced by intermolecular interactions, particularly hydrogen bonding. This impacts their solubility, stability, and overall physical behavior under different environmental conditions (Kuleshova et al., 2000).
Chemical Properties Analysis
The chemical properties include high affinity and selectivity towards specific receptors, such as serotonin receptors, reflected in their binding affinities in biological assays. The compound's functional groups, such as the methoxybenzyl and pyrrolidinyl carbonyl, contribute significantly to its interaction with biological targets, affecting its pharmacological profile (Zhuang et al., 1998).
Propriétés
IUPAC Name |
4-(1-ethyl-5-oxopyrrolidine-3-carbonyl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-20-12-15(10-17(20)23)19(25)22-8-7-21(18(24)13-22)11-14-5-4-6-16(9-14)26-2/h4-6,9,15H,3,7-8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFPBJWUKSDMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N2CCN(C(=O)C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)
![1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol](/img/structure/B5656624.png)
![6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5656632.png)


![1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656649.png)

![1-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5656655.png)
![4-(1H-benzimidazol-2-ylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5656662.png)
![1-ethyl-4-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5656668.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5656674.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5656678.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide](/img/structure/B5656687.png)